4-(benzoylamino)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzoylamino)-N-methylbenzamide is an organic compound characterized by the presence of a benzoylamino group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzoylamino)-N-methylbenzamide typically involves the reaction of benzoyl chloride with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
N-methylbenzamide+benzoyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the benzoylamino group to an amine group.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of benzoyl oxides.
Reduction: Formation of N-methylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(Benzoylamino)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(benzoylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 4-(Benzoylamino)benzoic acid
- N-methylbenzamide
- Benzoyl chloride
Comparison: 4-(Benzoylamino)-N-methylbenzamide is unique due to the presence of both a benzoylamino group and an N-methyl group, which confer distinct chemical and biological properties. Compared to 4-(benzoylamino)benzoic acid, it has enhanced lipophilicity due to the N-methyl group, potentially improving its bioavailability. Unlike benzoyl chloride, it is more stable and less reactive, making it suitable for various applications without the risk of rapid degradation or unwanted side reactions.
Properties
IUPAC Name |
4-benzamido-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16-14(18)12-7-9-13(10-8-12)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRQHDXKIMKLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.